N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
This compound features a benzo[c][1,2,5]thiadiazole-4-sulfonamide core linked via a piperidin-4-ylmethyl group to a 5-fluoropyrimidine moiety. The sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrases). The fluoropyrimidine subunit may enhance metabolic stability and target binding, while the piperidine linker could improve solubility and pharmacokinetics.
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2S2/c17-12-9-18-16(19-10-12)23-6-4-11(5-7-23)8-20-27(24,25)14-3-1-2-13-15(14)22-26-21-13/h1-3,9-11,20H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFUKIIJUFMPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=NSN=C32)C4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A piperidine ring substituted with a 5-fluoropyrimidine .
- A benzo[c][1,2,5]thiadiazole moiety.
- A sulfonamide group which is known for its biological activity.
The molecular formula is with a molecular weight of approximately 418.4 g/mol. This unique structure contributes to its interaction with various biological targets.
The mechanism of action for this compound is believed to involve:
- Inhibition of specific enzymes or receptors , potentially modulating signal transduction pathways.
- Interaction with nucleic acids , which may affect gene expression and cellular function.
Research suggests that the fluoropyrimidine component enhances the compound's binding affinity to these targets, improving its biological efficacy.
Cytotoxicity Studies
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:
- Breast Cancer (MCF-7) : The compound exhibited an IC50 value indicating potent growth inhibition.
- Hepatocellular Carcinoma (HepG2) : Similar inhibitory effects were observed.
These results highlight the potential of this compound as an anticancer agent.
Antimicrobial Activity
The compound has also shown promise in antimicrobial assays:
- It demonstrated activity against both Gram-positive and Gram-negative bacteria.
For instance, derivatives with similar structures have reported minimum inhibitory concentrations (MICs) lower than standard antibiotics such as ampicillin.
In Vivo Studies
While in vitro results are promising, in vivo studies are crucial for evaluating the therapeutic potential and safety profile of this compound. Preliminary animal studies suggest favorable pharmacokinetics and tolerability; however, detailed toxicological assessments are necessary to establish safety margins.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of related thiadiazole derivatives. For example:
- Thiadiazole-Based Anticancer Agents : Similar compounds have been synthesized showing enhanced antiproliferative activities against MCF-7 cells when modified with different substituents on the thiadiazole ring .
- Antimicrobial Screening : Compounds derived from thiadiazoles exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance biological efficacy .
Comparison with Similar Compounds
Core Structural Differences
The compound distinguishes itself from analogs through its fluoropyrimidine-piperidine-thiadiazole sulfonamide architecture. Below is a comparative analysis with structurally related derivatives:
Functional Group Impact
- Fluoropyrimidine vs.
- Piperidine Linker : The piperidin-4-ylmethyl group could improve blood-brain barrier penetration relative to simpler alkyl linkers in analogs.
Research Findings and Hypotheses
Anti-Inflammatory Potential
The fluoropyrimidine group in the target compound might reduce off-target effects compared to the chloro/methyl substituents in 6a-o, which could enhance selectivity .
Metabolic Stability
The fluorine atom on the pyrimidine ring is hypothesized to slow oxidative metabolism, extending half-life compared to non-fluorinated analogs. Piperidine-containing compounds also often demonstrate improved oral bioavailability.
Target Selectivity
The benzo[c][1,2,5]thiadiazole system may interact uniquely with cysteine residues in enzyme active sites (e.g., carbonic anhydrases or tyrosine kinases), differing from the pyrazole-thiadiazole hybrids in 6a-o , which primarily target COX-2 .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide?
- Methodology :
- Step 1 : Synthesize the piperidine core by reacting 5-fluoropyrimidine-2-amine with a protected piperidin-4-ylmethanol derivative under nucleophilic substitution conditions (e.g., using POCl₃ or DIPEA as a base in anhydrous DMF) .
- Step 2 : Functionalize the benzo[c][1,2,5]thiadiazole sulfonamide moiety via sulfonation of the thiadiazole ring using chlorosulfonic acid, followed by coupling with the piperidine intermediate via a methylene linker .
- Key Conditions : Maintain pH 6.5–7.5 during sulfonation to avoid side reactions. Use glacial acetic acid or THF as solvents for cyclization steps .
- Yield Optimization : Reflux in DMF at 80–100°C for 6–12 hours improves coupling efficiency. Typical yields for analogous compounds range from 24–39% .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Structural Confirmation :
- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for thiadiazole and pyrimidine) and aliphatic protons (δ 3.0–4.5 ppm for piperidine) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 450–500 range for similar sulfonamides) with <2 ppm error .
- Purity Assessment :
- HPLC : Use a C18 column with acetonitrile/water gradient (95–99% purity threshold). Retention times vary by mobile phase (e.g., 8–12 minutes for related analogs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological efficacy?
- SAR Strategies :
- Core Modifications : Replace the 5-fluoropyrimidine with 5-chloro or 5-bromo analogs to assess halogen effects on target binding .
- Linker Optimization : Test methylene vs. ethylene linkers between piperidine and thiadiazole to evaluate conformational flexibility .
- Functional Group Additions : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzo[c]thiadiazole ring to enhance metabolic stability .
- Validation : Pair synthetic analogs with in vitro assays (e.g., kinase inhibition IC₅₀ measurements) and molecular docking to map binding interactions .
Q. What strategies address conflicting data in solubility and bioavailability predictions for this compound?
- Resolution Methods :
- Experimental Solubility : Use shake-flask assays in PBS (pH 7.4) and compare with computational models (e.g., LogP calculations via ChemAxon). For example, if experimental solubility is <10 µM but predicted LogP is 2.5, consider salt formation (e.g., sodium sulfonate) .
- Bioavailability Enhancement : Formulate with co-solvents (e.g., PEG-400) or design prodrugs (e.g., esterification of sulfonamide) to improve permeability .
Q. What mechanistic hypotheses exist for its biological activity, and how can they be tested?
- Proposed Mechanisms :
- Kinase Inhibition : Hypothesized to target PI3K/AKT due to structural similarity to known inhibitors. Validate via kinase profiling panels (e.g., Eurofins DiscoverX) .
- DNA Intercalation : Assess via ethidium bromide displacement assays or UV-Vis spectroscopy for hypochromic shifts .
- Testing Protocols :
- Cellular Assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in cancer cell lines .
- Competitive Binding : Use SPR or ITC to quantify affinity for recombinant targets (e.g., PARP-1) .
Q. How can reaction conditions be optimized to enhance yield during the sulfonylation step?
- Optimization Parameters :
- Solvent Screening : Compare DMF (polar aprotic) vs. dichloromethane (non-polar). DMF typically improves sulfonamide coupling by 15–20% .
- Catalyst Use : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .
- Stoichiometry : Maintain a 1.2:1 molar ratio of sulfonyl chloride to amine intermediate to minimize unreacted starting material .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
